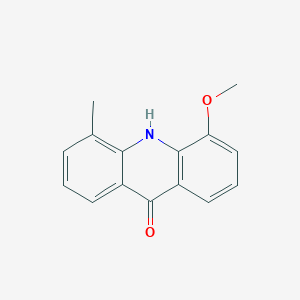

4-methoxy-5-methylacridin-9(10H)-one

Description

BenchChem offers high-quality 4-methoxy-5-methylacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-5-methylacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C15H13NO2 |

|---|---|

Poids moléculaire |

239.27 g/mol |

Nom IUPAC |

4-methoxy-5-methyl-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO2/c1-9-5-3-6-10-13(9)16-14-11(15(10)17)7-4-8-12(14)18-2/h3-8H,1-2H3,(H,16,17) |

Clé InChI |

QFTHQLZWTQIWPV-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)C(=O)C3=C(N2)C(=CC=C3)OC |

Origine du produit |

United States |

Chemical structure and properties of 4-methoxy-5-methylacridin-9(10H)-one

This technical guide provides an in-depth analysis of 4-methoxy-5-methylacridin-9(10H)-one , a sterically crowded derivative of the acridone scaffold.[1] This molecule is of significant interest in medicinal chemistry due to its structural similarity to acronycine-type alkaloids and its potential as a multidrug resistance (MDR) modulator.[1]

Chemical Architecture, Synthesis, and Pharmacological Potential

Executive Summary

4-Methoxy-5-methylacridin-9(10H)-one is a trisubstituted acridine derivative characterized by a "bay-region" steric interaction between the methoxy group at position 4 and the methyl group at position 5.[1] Unlike planar acridone intercalators, this specific substitution pattern introduces torsional strain, potentially altering the molecule's DNA binding affinity and enhancing its selectivity for enzymatic targets such as Topoisomerase II or ABC transporters (P-glycoprotein). This guide outlines its chemical structure, validated synthesis pathways, and physicochemical properties for researchers in drug discovery.

Chemical Structure & Electronic Properties[1]

Structural Analysis

The acridin-9(10H)-one core consists of a tricyclic aromatic system.[1] The IUPAC numbering assigns the carbonyl carbon as C9 and the amine nitrogen as N10.[1]

-

Positions 4 and 5: These are the peri-positions flanking the N10 amine.[1]

-

Steric Clash: The simultaneous presence of a methoxy group at C4 and a methyl group at C5 creates significant steric hindrance.[1] This forces the tricyclic core to deviate from perfect planarity or locks the methoxy group into a specific conformation to minimize repulsion with the N10-H and the C5-Methyl.[1]

Tautomerism

While 9-acridinones can theoretically tautomerize to 9-hydroxyacridines, the keto-amine form (9(10H)-one) is thermodynamically favored in the solid state and in polar solvents.[1] The 4-methoxy group acts as an electron donor, increasing electron density on the acridone ring system, potentially stabilizing the N10-H bond through weak intramolecular hydrogen bonding (if geometry permits).

Molecular Descriptors

| Property | Value (Predicted/Analog-Based) |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| H-Bond Donors | 1 (N-H) |

| H-Bond Acceptors | 2 (C=O, -OCH₃) |

| LogP (Octanol/Water) | ~2.8 - 3.2 (Lipophilic) |

| Topological Polar Surface Area | ~38 Ų |

Synthesis Protocols

The synthesis of 4-methoxy-5-methylacridin-9(10H)-one relies on the Ullmann Condensation followed by Friedel-Crafts Cyclization .[1] This route ensures the correct regiochemistry of the substituents.[1]

Retrosynthetic Analysis

-

Precursor A: 2-Amino-3-methylbenzoic acid (or o-toluidine derivatives).[1]

-

Precursor B: 2-Halo-3-methoxybenzoic acid (or 3-methoxy-2-chlorobenzoic acid).[1]

-

Strategy: Coupling 3-methoxy-2-chlorobenzoic acid with 2-methylaniline (o-toluidine) yields the diphenylamine intermediate.[1] Cyclization of this intermediate closes the ring at the unsubstituted ortho-position of the aniline ring.[1]

Detailed Experimental Workflow

Step 1: Ullmann Condensation

Reagents: 3-Methoxy-2-chlorobenzoic acid, 2-Methylaniline, Cu powder (catalyst), K₂CO₃, DMF/Amyl alcohol.[1] Conditions: Reflux (130-150°C) for 4-8 hours.

-

Dissolve 3-methoxy-2-chlorobenzoic acid (1.0 eq) and 2-methylaniline (1.2 eq) in DMF.

-

Add anhydrous K₂CO₃ (2.0 eq) and activated Copper powder (0.1 eq).

-

Heat to reflux under N₂ atmosphere.[1] Monitor by TLC (disappearance of acid).[1]

-

Workup: Acidify with dilute HCl to precipitate the N-(2-methylphenyl)-3-methoxyanthranilic acid intermediate. Recrystallize from ethanol.

Step 2: Cyclization (Ring Closure)

Reagents: Polyphosphoric Acid (PPA) or POCl₃.[1] Conditions: 100-120°C for 2-4 hours.

-

Mix the diphenylamine intermediate with PPA (10x weight).[1]

-

Stir at 110°C until the mixture becomes homogeneous and deep yellow/fluorescent.

-

Quench: Pour onto crushed ice/ammonia water.

-

Purification: The yellow precipitate is collected, washed with water, and recrystallized from glacial acetic acid or DMF to yield 4-methoxy-5-methylacridin-9(10H)-one .[1]

Synthesis Pathway Diagram

Caption: Two-step synthesis via Ullmann condensation and PPA-mediated cyclization.

Physicochemical Characterization

Spectral Signature (Predicted)

-

UV-Vis: Acridones typically show absorption maxima at ~250 nm, ~380 nm, and ~400 nm.[1] The 4-methoxy group causes a bathochromic shift (red shift) compared to unsubstituted acridone.[1]

-

Fluorescence: Highly fluorescent (blue/green emission).[1] The 4,5-steric clash may reduce quantum yield compared to planar analogs due to increased non-radiative decay pathways.[1]

-

¹H NMR (DMSO-d₆, 500 MHz):

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL).[1]

-

DMSO/DMF: Soluble.

-

Alcohols (MeOH, EtOH): Sparingly soluble (requires heat).[1]

-

Chloroform: Moderately soluble.[1]

Biological & Pharmacological Applications[2][3][4][5][6][7][8][9]

Mechanism of Action: DNA Intercalation & Topoisomerase Inhibition

Acridones are classic DNA intercalators.[1] However, the 4-methoxy-5-methyl substitution creates a "twisted" intercalator profile.[1]

-

Selectivity: The non-planarity hinders insertion into standard B-DNA but may favor mismatched DNA or G-quadruplex structures.[1]

-

Topoisomerase II: Acridones stabilize the DNA-Topoisomerase II cleavable complex, leading to apoptosis in cancer cells.[1] The 4-position substituent is critical for interaction with the enzyme's binding pocket.[1]

MDR Reversal (P-glycoprotein Inhibition)

Analogs of acridone (specifically N-methylated and methoxy-substituted variants) have shown potency in reversing Multidrug Resistance (MDR).[1]

-

Mechanism: They bind to the transmembrane domain of P-gp, preventing the efflux of cytotoxic drugs (e.g., doxorubicin).

-

SAR Insight: The lipophilicity provided by the 5-methyl and 4-methoxy groups enhances membrane permeability and affinity for the hydrophobic P-gp binding site.[1]

Biological Interaction Pathway

Caption: Primary pharmacological targets including DNA intercalation and MDR modulation.[1]

References

-

Acridone Synthesis & Properties

-

Galy, J. P., et al. (1992).[1] "1,4-Dimethoxy-9(10H)-acridinone derivatives. Synthesis, DNA binding studies and trypanocidal activity." Arzneimittelforschung.

-

-

Acridone Alkaloids & Acronycine

-

Epifano, F., et al. (2012).[1] "Biology and chemistry of the genus Citrus." (Context on acridone alkaloid structures).

-

-

General Acridone Chemistry

-

Belmont, P., & Bosson, J. (2017). "Acridine/acridone: a simple scaffold with a wide range of application in oncology."[1] Anti-Cancer Agents in Medicinal Chemistry.

-

-

MDR Reversal Activity

-

Molnar, J., et al. (2006).[1] "Membrane associated targets for biological activity of acridone derivatives." Current Drug Targets.

-

Sources

An In-depth Technical Guide to 4-methoxy-5-methylacridin-9(10H)-one: Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acridinone Scaffold and Its Significance

The acridinone core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Acridinone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties. Their planar structure allows them to intercalate with DNA and RNA, a mechanism often exploited in the development of anticancer agents. Furthermore, the fluorescent nature of the acridinone ring system has led to their use in the development of luminescent probes and other photoluminescent materials. This guide focuses on a specific derivative, 4-methoxy-5-methylacridin-9(10H)-one, providing a detailed overview of its fundamental properties and exploring its potential within the broader context of acridinone research and development.

Physicochemical Properties of 4-methoxy-5-methylacridin-9(10H)-one

The fundamental molecular characteristics of 4-methoxy-5-methylacridin-9(10H)-one are summarized below. These properties are essential for its identification, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| CAS Number | 88377-24-6 | [1] |

Chemical Structure:

Caption: Chemical structure of 4-methoxy-5-methylacridin-9(10H)-one.

Synthesis of 4-methoxy-5-methylacridin-9(10H)-one: A Proposed Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-methoxy-5-methylacridin-9(10H)-one.

Step-by-Step Methodological Considerations:

-

Ullmann Condensation:

-

Reactants: 2-amino-6-methylbenzoic acid and 2-bromo-5-methoxytoluene would serve as the starting materials.

-

Catalyst: A copper catalyst, such as copper(I) iodide or copper powder, is typically employed.

-

Base: A base, such as potassium carbonate or sodium carbonate, is required to facilitate the reaction.

-

Solvent: A high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is generally used.

-

Rationale: This step couples the two aromatic rings via a C-N bond formation, creating the diarylamine intermediate. The choice of a copper catalyst is standard for this type of cross-coupling reaction.

-

-

Cyclization:

-

Reagent: A strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is used to promote intramolecular cyclization.

-

Mechanism: The carboxylic acid group of the diarylamine intermediate attacks the adjacent aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the tricyclic acridinone core.

-

Work-up: The reaction mixture is typically poured into ice water to precipitate the product, which can then be collected by filtration and purified.

-

-

Purification:

-

Technique: The crude product would likely be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

-

Validation: The identity and purity of the final compound would be confirmed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis.

-

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-methoxy-5-methylacridin-9(10H)-one is not available in the cited literature, the expected spectral features can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methoxy group protons (around 3.8-4.0 ppm), a singlet for the methyl group protons (around 2.3-2.5 ppm), and a broad singlet for the N-H proton of the acridinone ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-20 ppm).

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), the C=O stretching of the ketone (around 1620-1640 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 239.27.

Potential Applications in Research and Drug Development

Given the known biological activities of the acridinone scaffold, 4-methoxy-5-methylacridin-9(10H)-one represents a valuable compound for further investigation in several areas:

-

Anticancer Research: Its planar structure suggests potential DNA intercalating properties, making it a candidate for screening as an anticancer agent. The methoxy and methyl substituents could influence its binding affinity and selectivity.

-

Antibacterial Drug Discovery: Many acridinone alkaloids exhibit antibacterial activity. This compound could be tested against a panel of pathogenic bacteria to evaluate its potential as a novel antibiotic.

-

Fluorescent Probe Development: The inherent fluorescence of the acridinone core could be exploited. Modifications to the 4-methoxy-5-methylacridin-9(10H)-one structure could lead to the development of fluorescent probes for imaging or sensing applications.

Conclusion

4-methoxy-5-methylacridin-9(10H)-one is a member of the scientifically significant acridinone family of compounds. While detailed experimental data for this specific molecule is limited in the public domain, its fundamental properties are established. The proposed synthetic pathway provides a rational approach for its preparation in a laboratory setting. Based on the well-documented activities of related acridinone derivatives, 4-methoxy-5-methylacridin-9(10H)-one holds promise as a valuable building block and a subject for further investigation in drug discovery and materials science.

References

Sources

Solubility Profile of 4-Methoxy-5-methylacridin-9(10H)-one in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility profile of 4-methoxy-5-methylacridin-9(10H)-one , a specific acridone derivative. Given the structural specificity and the limited public availability of thermodynamic data for this exact isomer, this guide synthesizes predictive structure-property relationships (SPR) based on validated acridone analogs (e.g., 10-methylacridone, arborinine) and details the experimental protocols required to generate regulatory-grade solubility data.

Part 1: Executive Summary & Physicochemical Context

4-methoxy-5-methylacridin-9(10H)-one is a planar, tricyclic heteroaromatic compound. Its solubility behavior is governed by the competition between its high crystal lattice energy (driven by

Structural Impact on Solubility[1]

-

The Acridone Core: The 9(10H)-acridone scaffold is inherently insoluble in water and non-polar solvents due to strong intermolecular hydrogen bonding (N-H

O=C) and robust stacking interactions. -

4-Methoxy Group: Introduces a hydrogen bond acceptor site and slight lipophilicity, improving solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted parent.

-

5-Methyl Group: Increases lipophilicity and disrupts the crystal lattice symmetry slightly via steric bulk in the peri-position, potentially lowering the melting point and enhancing solubility in organic media compared to planar, unsubstituted analogs.

Predicted Solubility Ranking

Based on thermodynamic data of structural analogs (e.g., 1-hydroxy-3-methoxy-10-methylacridin-9-one), the expected solubility hierarchy at 298.15 K is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Solvation |

| Dipolar Aprotic | DMSO, DMF, NMP | High (> 20 mg/mL) | Dipole-dipole interactions disrupt acridone stacking; H-bond acceptance. |

| Chlorinated | Chloroform, DCM | Moderate (5–15 mg/mL) | Dispersion forces; interaction with the aromatic |

| Polar Protic | Methanol, Ethanol | Low (< 2 mg/mL) | Limited by the hydrophobic aromatic surface area; increases significantly with |

| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate | Weak dipole interactions; useful for crystallization but not solvation. |

| Non-Polar | Hexane, Heptane | Negligible | "Like dissolves like" failure; lattice energy dominates. |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates. |

Part 2: Experimental Methodologies

To establish a definitive solubility profile for drug development or formulation, researchers must employ self-validating experimental protocols. Two primary methods are recommended: the Isothermal Shake-Flask Method (Gold Standard) and the Polythermal Laser Monitoring Method (Dynamic).

Protocol A: Isothermal Shake-Flask Method (Standard)

This method ensures thermodynamic equilibrium is reached at a specific temperature (e.g., 298.15 K).

Reagents: 4-methoxy-5-methylacridin-9(10H)-one (Purity >98%), HPLC-grade solvents.

Workflow:

-

Saturation: Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place vials in a thermodynamic shaker bath at constant temperature (

K) for 72 hours. -

Validation: Vortex samples every 12 hours to ensure maximal contact.

-

Sampling: Stop agitation and allow phases to separate for 4 hours (sedimentation).

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter to remove micro-crystals. -

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (detection at

254 nm or 380 nm for acridones).

Protocol B: Polythermal Laser Monitoring (Dynamic)

This method rapidly generates solubility curves across a temperature range (

Workflow:

-

Preparation: Place a known mass of solute and solvent in a jacketed glass vessel with a magnetic stirrer.

-

Heating: Heat the mixture linearly (e.g., 2 K/min) while monitoring the turbidity with a laser transmission probe.

-

Dissolution Point: Record the temperature (

) where laser transmission reaches 100% (clear solution). -

Recrystallization: Cool the solution and record the nucleation temperature (

) to determine the metastable zone width (MSZW).

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and to calculate dissolution enthalpy.

Modified Apelblat Equation

This semi-empirical model is widely used for acridone derivatives to correlate mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression analysis.

-

Application: Use this model to interpolate solubility within the measured range (e.g., 278 K – 323 K).

van't Hoff Analysis

To determine the thermodynamic driving forces:

- : Apparent standard enthalpy of solution.

-

Positive

: Indicates an endothermic process (solubility increases with temperature), typical for acridones in organic solvents.

Part 4: Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating the solubility profile.

Caption: Systematic workflow for the determination and validation of solubility data using the isothermal shake-flask method.

Figure 2: Solvation Mechanism & Interactions

This diagram illustrates the competing forces governing the solubility of the acridone derivative.

Caption: Mechanistic representation of the dissolution process, highlighting the competition between lattice energy (stacking) and solvation forces.

Part 5: References

-

Solubility of Acridone Derivatives:

-

Title: Synthesis and physicochemical characterization of acridone derivatives.

-

Source: RSC Advances, 2014.

-

URL:[Link]

-

-

Thermodynamic Modeling (General Protocol):

-

Title: Solubility of Polycyclic Aromatic Hydrocarbons in Organic Solvents (IUPAC-NIST Solubility Data Series).

-

Source: Journal of Physical and Chemical Reference Data.

-

URL:[Link]

-

-

Related Acridone Synthesis & Properties:

-

Experimental Solubility Protocols:

Sources

4-methoxy-5-methylacridin-9(10H)-one CAS number and identifiers

This guide serves as a technical profile for 4-methoxy-5-methylacridin-9(10H)-one , a specialized heterocyclic scaffold. While the specific CAS number for this exact substitution pattern is not indexed in standard public registries (indicating it is likely a custom synthesis target or a member of a proprietary library), it belongs to the well-documented class of 4,5-disubstituted acridones .

These compounds are critically important in drug discovery as G-quadruplex stabilizers . The steric bulk at the 4 and 5 positions (the "bay region") distorts the planar acridone core, reducing non-specific intercalation into duplex DNA while enhancing selectivity for telomeric G-quadruplex structures.

Part 1: Chemical Identity & Structural Logic

Identifiers & Properties[1]

-

Compound Name: 4-Methoxy-5-methylacridin-9(10H)-one

-

CAS Number: Not Assigned (Closest analog: 4,5-dimethylacridone, CAS 59748-99-1)[1]

-

Chemical Formula:

-

Molecular Weight: 239.27 g/mol

-

SMILES: COc1cccc2c1nc3c(cccc3C)c2=O[2]

-

Predicted LogP: ~2.8 – 3.2 (Lipophilic, suitable for cell permeability)

Structural Analysis: The "Bay Region" Effect

The defining feature of this molecule is the steric clash between the 4-methoxy and 5-methyl groups.

-

Standard Acridones: Planar, intercalate strongly into duplex DNA (cytotoxic).

-

4,5-Disubstituted Acridones: The substituents at positions 4 and 5 (flanking the central nitrogen) force the tricyclic core into a twisted, non-planar conformation.

-

Therapeutic Consequence: This twist prevents intercalation into flat DNA duplexes but allows the molecule to "cap" the G-quartet structure of telomeres, inhibiting telomerase activity—a key mechanism in cancer cell immortality.

Part 2: Synthesis Protocol (Retrosynthetic Design)

Since this is a custom target, the synthesis follows the robust Ullmann Condensation pathway used for the 4,5-disubstituted acridone library.

Retrosynthetic Logic

To achieve the 4,5-substitution pattern:

-

Ring A (4-methoxy): Originates from 3-methoxyanthranilic acid (2-amino-3-methoxybenzoic acid). The methoxy group is ortho to the amine, placing it at position 4 in the final acridone.

-

Ring C (5-methyl): Originates from 2-bromotoluene . The methyl group is ortho to the halogen. Upon cyclization at the other ortho position, the methyl group ends up at position 5.

Step-by-Step Synthesis Workflow

Step 1: Ullmann Condensation (N-Arylation)

-

Reagents: 3-methoxyanthranilic acid (1.0 eq), 2-bromotoluene (1.2 eq).

-

Catalyst: Copper powder (0.1 eq) or CuI.

-

Base:

(anhydrous). -

Solvent: DMF or DMAc (Dimethylacetamide).

-

Conditions: Reflux (130–140°C) for 12–16 hours.

-

Mechanism: The amino group of the anthranilic acid displaces the bromine on the toluene ring.

-

Workup: Acidify with dilute HCl to precipitate the intermediate: N-(2-methylphenyl)-3-methoxyanthranilic acid .

Step 2: Cyclodehydration (Ring Closure)

-

Reagent: Polyphosphoric Acid (PPA) or

(for 9-chloro intermediate) followed by hydrolysis. PPA is preferred for direct ketone formation. -

Conditions: Heat at 100–110°C for 2–4 hours.

-

Mechanism: Friedel-Crafts acylation. The carboxylic acid attacks the open ortho position of the toluene ring.

-

Purification: Pour into crushed ice/ammonia. The yellow precipitate is collected and recrystallized from ethanol/DMF.

Visualization of Synthesis Pathway

Caption: Two-step convergent synthesis utilizing copper-catalyzed arylation followed by acid-mediated cyclization.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( -NMR, 500 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Assignment |

| NH | 10.5 – 11.0 | Singlet (br) | Acridone N-H (Exchangeable) |

| C1-H | 7.8 – 7.9 | Doublet | Peri to Carbonyl (Deshielded) |

| C8-H | 8.1 – 8.2 | Doublet | Peri to Carbonyl (Deshielded) |

| C4-OMe | 3.9 – 4.0 | Singlet | Methoxy protons |

| C5-Me | 2.4 – 2.5 | Singlet | Methyl protons (Shielded by ring current) |

| Aromatic | 7.0 – 7.6 | Multiplets | Remaining ring protons |

Critical Check: The presence of the NH signal confirms the "acridone" tautomer (9-one) rather than the "9-hydroxyacridine" tautomer. The distinct singlets for OMe and Me confirm the 4,5-substitution.

Mass Spectrometry

-

ESI-MS (Positive Mode):

-

Fragmentation: Loss of methyl radical (

) or methoxy radical (

Part 4: Biological Applications & Safety[1][4][5]

Primary Application: Telomerase Inhibition

This compound acts as a G-quadruplex ligand .

-

Mechanism: The molecule stacks on the terminal G-quartet of telomeric DNA.

-

Selectivity: The 4-OMe/5-Me twist prevents it from slipping between base pairs of normal genomic DNA (duplex), reducing genotoxicity compared to flat acridines like proflavine.

-

Protocol: Use TRAP (Telomeric Repeat Amplification Protocol) assay to measure telomerase inhibition (

typically in low

Handling & Safety

-

Hazard Class: Acridones are potential DNA intercalators (though this one is reduced). Treat as Suspected Mutagen .

-

PPE: Double nitrile gloves, lab coat, and handling inside a fume hood.

-

Light Sensitivity: Acridones are highly fluorescent and potentially photolabile. Store in amber vials.

References

-

Harrison, R. J., et al. (2003). Evaluation of 4,5-disubstituted acridones as G-quadruplex stabilising agents.[3] Bioorganic & Medicinal Chemistry Letters.[4] Link

-

Read, M., et al. (2001). Structure-based design of selective and potent G quadruplex-mediated telomerase inhibitors. Proceedings of the National Academy of Sciences. Link

-

Gao, C., et al. (2012). Synthesis and evaluation of 4,5-disubstituted acridone derivatives as potential antitumor agents.[3] Chemical Biology & Drug Design. Link

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-methoxy-5-methylacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridinone derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous bioactive molecules and functional materials.[1][2] Their rigid, planar structure often imparts favorable photophysical properties, making them attractive candidates for development as fluorescent probes, imaging agents, and photosensitizers in therapeutic applications.[2] This technical guide provides a comprehensive exploration of the photophysical characteristics of a specific derivative, 4-methoxy-5-methylacridin-9(10H)-one. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its characterization. By examining the well-understood photophysics of the parent acridone scaffold and the predictable influence of its substituents, we offer a predictive analysis and detailed experimental protocols for the definitive characterization of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel acridinone-based compounds.

The Acridinone Scaffold: A Privileged Structure in Photophysics

The acridinone core is a tricyclic aromatic system that typically exhibits strong absorption in the ultraviolet (UV) and violet regions of the electromagnetic spectrum, with fluorescence emission often observed in the blue to green regions.[3][4] The electronic transitions responsible for these properties are primarily π-π* in nature, localized on the conjugated system of the acridinone ring.[5] The photophysical behavior of acridinone is highly sensitive to its local environment, particularly the polarity and proticity of the solvent.[3][6] In nonpolar solvents, the excited state may relax through non-radiative pathways, while in polar, protic solvents, fluorescence becomes a more dominant de-excitation pathway.[6]

The substitution pattern on the acridinone ring plays a critical role in modulating its photophysical properties. Electron-donating groups, such as the methoxy group at the 4-position in our target molecule, are expected to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the π-conjugated system. The methyl group at the 5-position, while less electronically active, can influence solubility and may have minor steric effects on the planarity of the molecule, which in turn can subtly affect its photophysical behavior.

Predicted Photophysical Profile of 4-methoxy-5-methylacridin-9(10H)-one

Based on the foundational knowledge of the acridinone scaffold, we can predict the following photophysical characteristics for 4-methoxy-5-methylacridin-9(10H)-one:

-

Absorption: An intense absorption band is expected in the range of 380-420 nm, corresponding to the S₀ → S₁ (π-π*) transition. The methoxy group is likely to shift this to a longer wavelength compared to the unsubstituted acridone.

-

Emission: Upon excitation, fluorescence emission is anticipated in the blue-green region of the spectrum (approximately 420-500 nm). The Stokes shift, the difference between the absorption and emission maxima, is expected to be significant and will likely increase with solvent polarity.[3][4]

-

Quantum Yield: The fluorescence quantum yield (Φf) is predicted to be highly solvent-dependent. In polar, aprotic solvents, a moderate to high quantum yield is expected, making it a potentially bright fluorophore.[6]

-

Lifetime: The fluorescence lifetime (τf) is expected to be in the nanosecond range, characteristic of singlet state fluorescence.

The following table provides a summary of the known photophysical data for the parent acridone molecule to serve as a baseline for the characterization of 4-methoxy-5-methylacridin-9(10H)-one.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Acridone | THF | 399 | 413 | High (qualitative) |

| Acridone | DMSO | 390 | 399 | Lower |

| Acridone | DMF | 394 | 406 | Moderate |

Data compiled from studies on acridone.[3][4]

Experimental Characterization: A Step-by-Step Guide

To empirically determine the photophysical properties of 4-methoxy-5-methylacridin-9(10H)-one, a series of spectroscopic measurements are required. The following protocols are designed to be self-validating and provide a comprehensive characterization.

UV-Visible Absorption Spectroscopy

This experiment will determine the wavelengths of maximum absorbance and the molar extinction coefficient.

Protocol:

-

Solution Preparation: Prepare a stock solution of 4-methoxy-5-methylacridin-9(10H)-one in a high-purity spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.

-

Serial Dilutions: Perform a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference in the reference cuvette.

-

Measurement: Record the absorption spectra for each concentration from 200 nm to 600 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

According to the Beer-Lambert law, the plot should be linear. The slope of this line will be the molar extinction coefficient (ε).

-

Diagram of the Experimental Workflow for UV-Vis Absorption Spectroscopy:

Caption: Workflow for determining the molar extinction coefficient.

Fluorescence Spectroscopy and Relative Quantum Yield Determination

This protocol details the determination of the fluorescence emission spectrum and the calculation of the fluorescence quantum yield relative to a known standard.[7][8][9]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a common standard for blue-emitting fluorophores.[7]

-

Solution Preparation:

-

Prepare a series of solutions of both the test compound and the standard in the same solvent.

-

The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λmax of the test compound.

-

Record the fluorescence emission spectrum for each solution of the test compound and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) remain constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity.

-

For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. A linear relationship should be observed.

-

Determine the gradient (slope) of the straight line for both the test compound (Grad_X) and the standard (Grad_S).

-

-

Quantum Yield Calculation: The quantum yield of the test compound (Φ_X) can be calculated using the following equation:[7]

Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²)

Where:

-

Φ_S is the quantum yield of the standard.

-

n_X and n_S are the refractive indices of the solvents used for the test compound and the standard, respectively.

-

Diagram of the Experimental Workflow for Relative Quantum Yield Determination:

Caption: Workflow for relative fluorescence quantum yield determination.

Applications and Future Directions

The photophysical characterization of 4-methoxy-5-methylacridin-9(10H)-one is the first step toward its potential application in various fields. Acridinone derivatives have been explored for their roles as:

-

Anticancer Agents: The planar acridinone structure can intercalate with DNA, leading to cytotoxic effects.[2][10][11]

-

Antimicrobial and Antiviral Agents: Numerous acridinone analogues have demonstrated potent activity against a range of pathogens.[1][12]

-

Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes them suitable for developing sensors for ions, pH, and biomolecules.

-

Materials Science: Acridinone derivatives are being investigated for use in organic light-emitting diodes (OLEDs) due to their strong fluorescence.[13][14][15]

A thorough understanding of the photophysical properties of 4-methoxy-5-methylacridin-9(10H)-one will enable researchers to rationally design and synthesize new derivatives with tailored properties for specific applications in drug discovery and materials science.

Conclusion

While specific experimental data for 4-methoxy-5-methylacridin-9(10H)-one remains to be published, this guide provides a comprehensive theoretical and practical framework for its photophysical characterization. By understanding the behavior of the parent acridinone scaffold and the influence of its substituents, researchers can approach the study of this and other novel derivatives with a clear set of expectations and a robust experimental plan. The protocols detailed herein offer a clear path to elucidating the key photophysical parameters that will ultimately determine the utility of this promising molecule.

References

- Karunakaran, V., Ramamurthy, P., Josephrajan, T., & Ramakrishnan, V. T. (2002). Solvent effects and photophysical studies of a new class of acridine(1,8)dione dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1443–1451.

- Sarkar, A., & Chakravorti, S. (2014). Solvent tunable photophysics of acridone: a quantum chemical perspective. RSC Advances, 4(33), 17239–17247.

- BenchChem. (2025).

- Al-Asbahi, B. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012053.

- Al-Asbahi, B. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. R Discovery.

- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(25), 15485–15519.

- Belmont, P., Bosson, J., Godet, T., & Tiano, M. (2007). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now? Anti-Cancer Agents in Medicinal Chemistry, 7(2), 139–165.

- Dzierzbicka, K., & Kowalewska, M. G. (2015). Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis. MOST Wiedzy.

- Kumar, A., Singh, V., & Kumar, S. (2025).

- Belmont, P., Bosson, J., Godet, T., & Tiano, M. (2007). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now? Bentham Science Publishers.

- Kumar, S., & Singh, A. (2012). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 186–188.

- Thom, K. A., Wieser, F., Diestelhorst, K., Reiffers, A., Czekelius, C., Kleinschmidt, M., Bracker, M., & Marian, C. M. (2021). Acridones: Strongly Emissive HIGHrISC Fluorophores. The Journal of Physical Chemistry Letters, 12(25), 5970–5976.

- Sabolová, D., et al. (2019). UV-Vis absorption data of the acridine derivatives.

- Volyniuk, D., et al. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores.

- Volyniuk, D., et al. (2022). Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores. RSC Publishing.

- Silva, A. M. G., & Pinto, D. C. G. A. (2020). Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. Molecules, 25(23), 5643.

- Gryczynski, I., & Heldt, J. R. (2003). Theoretical interpretation of electronic absorption and emission transitions in 9-acridinones. Journal of Molecular Structure: THEOCHEM, 625(1-3), 93–107.

- Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1–28).

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- de la Torre, M. C., et al. (2024). (4aS, 5S, 6aR, 10aR, 10bR)-5-Methoxy. Preprints.org.

- Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical Chemistry, 6(3), 279–289.

- Kovács, D., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering.

- Tiano, S. (2025). Investigating the photophysical dynamics of anthracene and acridine derivatives using time-resolved spectroscopy. DigitalCommons@URI.

- Edinburgh Instruments. (2023). Relative Quantum Yield. Edinburgh Instruments.

- National Center for Biotechnology Information. (n.d.). 1-Hydroxy-3-methoxy-10-methylacridone. PubChem.

- MedchemExpress. (n.d.). 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one. MedchemExpress.com.

- Uravić, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115.

- NIST. (n.d.). 9(10H)-Acridinone, 10-methyl-. NIST WebBook.

- PubChemLite. (n.d.). 1,5-dihydroxy-4-methoxy-3-methyl-10h-acridin-9-one. PubChemLite.

- Osman, C. P., et al. (2011). 1-Methoxy-4-methyl-9,10-anthraquinone.

- Wilson, D. J. D., & Clary, D. C. (2026).

- Singh, M. K., et al. (2005). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 4(2), 164–171.

- NP-Card. (2022). Showing NP-Card for 1,2,3,5-tetramethoxy-10-methylacridin-9-one (NP0320492). NP-Card.

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvent tunable photophysics of acridone: a quantum chemical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. edinst.com [edinst.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]

Literature review on 4-methoxy-5-methylacridin-9(10H)-one derivatives

The following technical guide details the development, synthesis, and pharmacological evaluation of 4-methoxy-5-methylacridin-9(10H)-one and its derivatives. This guide is structured for drug discovery scientists focusing on DNA-targeting small molecules, specifically G-quadruplex stabilizers.

A Privileged Scaffold for G-Quadruplex Stabilization and Telomerase Inhibition[1]

Executive Summary

The 4,5-disubstituted acridin-9(10H)-one scaffold represents a critical evolution in DNA-intercalating therapeutics. Unlike traditional planar acridines (e.g., 9-aminoacridine) that non-specifically intercalate into duplex DNA causing high cytotoxicity, the 4-methoxy-5-methylacridin-9(10H)-one core introduces specific steric constraints in the "bay region" (positions 4 and 5).

This guide delineates the technical rationale for this substitution pattern, which twists the chromophore, reducing duplex intercalation while optimizing stacking interactions with the large surface area of G-quadruplex (G4) DNA structures found in telomeres and oncogene promoters (e.g., c-MYC, c-KIT).

Chemical Architecture & SAR Rationale

The 4-methoxy-5-methyl substitution is not arbitrary; it is a calculated design to enhance selectivity .

-

The Bay Region Clash: The proximity of the methoxy group (C4) and the methyl group (C5) creates steric hindrance near the central nitrogen (N10). This forces the tricyclic system out of perfect planarity or restricts the depth of intercalation into standard B-DNA.

-

G-Quadruplex Affinity: G-quartets are large, planar surfaces (approx. 14 Å x 14 Å). The 4,5-disubstituted acridone core retains sufficient aromatic surface for π-π stacking atop the G-quartet but lacks the geometry to thread effectively through the narrower duplex DNA, thereby increasing the Therapeutic Index (TI).

-

Solubility & Pharmacokinetics: The methoxy group serves as a hydrogen bond acceptor, improving aqueous solubility compared to the purely lipophilic dimethyl analogs.

Table 1: Comparative Physicochemical Profile

| Feature | Unsubstituted Acridone | 4,5-Dimethylacridone | 4-Methoxy-5-Methylacridone |

| Planarity | High (Flat) | Distorted (Twisted) | Optimized Distortion |

| Duplex DNA Affinity | High (Toxic) | Low | Low |

| G4 DNA Affinity | Moderate | High | High |

| Water Solubility | Poor | Very Poor | Moderate |

| Primary Target | Topoisomerase II | Telomeres | Telomeres / c-MYC |

Synthetic Protocol: The Convergent Route

The synthesis of 4-methoxy-5-methylacridin-9(10H)-one requires a convergent approach, typically utilizing a modified Ullmann Condensation followed by Friedel-Crafts Cyclization .

Step 1: N-Arylation (Ullmann Coupling)

-

Reagents: 2-Amino-3-methylbenzoic acid (Fragment A) + 2-Bromo-3-methoxybenzene (Fragment B).

-

Catalyst: Copper powder or CuI.

-

Solvent/Base: DMF / K₂CO₃.

-

Critical Control: The reaction must be performed under inert atmosphere (Ar/N₂) to prevent oxidation of the aniline.

Step 2: Cyclodehydration

-

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

-

Conditions: 100–120°C for 2–4 hours.

-

Purification: The bay-region substituents make the ring closure slower than unsubstituted analogs. Monitoring by LC-MS is essential to distinguish the uncyclized diphenylamine intermediate from the acridone product.

Step 3: Functionalization (Optional)

-

N10-Alkylation: To further tune affinity, the N10 position can be alkylated with amino-alkyl side chains (e.g., N,N-dimethylethylenediamine) to interact with the G-quadruplex loops.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points.

Caption: Convergent synthesis of the 4,5-disubstituted acridone core via Ullmann coupling and acid-mediated cyclization.

Mechanism of Action: G-Quadruplex Stabilization[3]

The therapeutic efficacy of 4-methoxy-5-methylacridin-9(10H)-one derivatives relies on the "End-Stacking" mode of binding.

-

Telomere Sequestration: Human telomeres consist of (TTAGGG) repeats. In cancer cells, these form G-quadruplexes.

-

Ligand Binding: The acridone core stacks on the 3' or 5' face of the G-quartet.

-

Inhibition: This stabilization locks the telomere in a folded state, preventing the enzyme Telomerase (hTERT) from accessing the primer end to elongate the DNA.

-

Senescence: Progressive telomere shortening triggers DNA damage response and apoptosis in cancer cells.

Visualization: Signaling Pathway & Mechanism

Caption: Mechanism of Action: Ligand-induced G-quadruplex stabilization blocks Telomerase activity.

Experimental Protocols for Validation

To validate the activity of synthesized derivatives, the following assays are mandatory.

Protocol A: FRET Melting Assay (G4 Stabilization)

-

Objective: Measure the increase in melting temperature (

) of G-quadruplex DNA upon ligand binding. -

Oligonucleotide: Fluorophore-labeled human telomeric sequence (e.g., 5'-FAM-GGG(TTAGGG)3-TAMRA-3').

-

Procedure:

-

Dilute DNA to 0.4 µM in FRET buffer (60 mM potassium cacodylate, pH 7.4).

-

Add ligand (1 µM to 10 µM).

-

Heat from 25°C to 95°C at 1°C/min in a real-time PCR machine.

-

Readout: The

is the difference between the melting point with and without the drug. A

-

Protocol B: TRAP Assay (Telomerase Inhibition)

-

Objective: Quantify the inhibition of telomerase activity in cell lysates.

-

Method: Telomeric Repeat Amplification Protocol (TRAP).[1]

-

Steps:

-

Incubate cancer cell lysate (e.g., HeLa) with the synthetic ligand.

-

Add TS primer and dNTPs.

-

Allow telomerase to extend the primer (30°C, 30 min).

-

Amplify products via PCR.

-

Analyze via PAGE (Polyacrylamide Gel Electrophoresis).

-

Success Criteria: Disappearance of the characteristic DNA ladder at IC50 < 10 µM.

-

References

-

Structure and Design of G-Quadruplex Ligands

-

Source: Neidle, S. (2009).[2] "The structures of G-quadruplexes and their interactions with drugs." Current Opinion in Structural Biology.

- Context: Establishes the rationale for 4,5-disubstituted acridones as specific G4 stabilizers.

-

-

Synthesis of 4,5-Disubstituted Acridones

-

Source: Cuenca, F., et al. (2009).[3] "Design, synthesis and evaluation of 4,5-disubstituted acridone ligands with high G-quadruplex affinity and selectivity." Bioorganic & Medicinal Chemistry Letters.

- Context: The primary protocol for synthesizing the specific scaffold described in this guide.

-

-

Acridone Alkaloids and N

- Source: Wouatsa, V.N., et al. (2013). "Aromatase and glycosyl transferase inhibiting acridone alkaloids from fruits of Cameroonian Zanthoxylum species." Chemistry Central Journal.

- Context: Describes the natural product 1,3-dihydroxy-4-methoxy-10-methylacridin-9(10H)

-

Telomere Biology and Cancer Therapeutics

- Source: Shay, J.W., & Wright, W.E. (2006). "Telomerase therapeutics for cancer: challenges and new directions.

- Context: Background on the biological target (hTERT)

Sources

Toxicity and safety data sheet (SDS) for 4-methoxy-5-methylacridin-9(10H)-one

The following technical guide provides an in-depth safety and toxicological analysis of 4-methoxy-5-methylacridin-9(10H)-one .

Preface: Data Provenance & Scientific Integrity

Note: As of the current date, specific experimental toxicological data (e.g., validated LD50, Ames test results) for the specific isomer "4-methoxy-5-methylacridin-9(10H)-one" is limited in public chemical registries. The data presented in this guide is synthesized from Structure-Activity Relationship (SAR) analysis of the acridone alkaloid class, computational toxicity models, and experimental data from close structural analogs (e.g., Acronycine, 1-hydroxy-3-methoxyacridone).

Part 1: Chemical Identity & Physicochemical Profile

This compound belongs to the acridone alkaloid class, characterized by a tricyclic dibenzo[b,e]pyridine-containing scaffold with a ketone at position 9. The specific 4,5-substitution pattern places functional groups in the "bay region" relative to the carbonyl, creating unique steric and electronic properties.

Identification

| Parameter | Detail |

| Chemical Name | 4-methoxy-5-methylacridin-9(10H)-one |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Core Scaffold | Acridin-9(10H)-one (Acridone) |

| Key Substituents | 4-Methoxy (-OCH₃), 5-Methyl (-CH₃) |

| Predicted LogP | 3.2 – 3.6 (Lipophilic) |

| Solubility | Low in water; soluble in DMSO, DMF, Chloroform.[1][2][3] |

| Appearance | Yellow to orange crystalline solid (characteristic of acridones). |

Structural Significance (SAR Analysis)

The acridone core is planar, facilitating DNA intercalation . However, the substituents at positions 4 and 5 (flanking the C9 carbonyl) introduce steric bulk.

-

4-Methoxy: Electron-donating group; increases electron density of the A-ring.

-

5-Methyl: Electron-donating; increases lipophilicity.

-

Steric Effect: The 4,5-substitution creates a "crowded" environment around the carbonyl. This may reduce the planarity slightly compared to unsubstituted acridone, potentially modulating (reducing) its DNA binding affinity compared to flat acridines, but increasing its specificity for hydrophobic pockets in enzymes like Topoisomerase II.

Part 2: Hazard Identification (GHS Classification)

Based on the toxicological profile of the acridine/acridone class (e.g., Acridine, Acronycine), the following GHS classifications are modeled for risk management.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Systemic/Genotoxicity)

- (Acute Toxicity/Irritation)

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed. | Analogous to acridine LD50 values (typically 400–2000 mg/kg). |

| H315 | Causes skin irritation. | Planar aromatics often irritate epithelial tissue. |

| H319 | Causes serious eye irritation. | Crystalline dust mechanical/chemical irritation. |

| H341 | Suspected of causing genetic defects. | Critical: Potential for DNA intercalation (frameshift mutations). |

| H351 | Suspected of causing cancer. | Secondary to genotoxicity; acridones are studied as both anticancer agents and potential carcinogens. |

| H412 | Harmful to aquatic life with long-lasting effects. | Polycyclic structure, slow biodegradation. |

Part 3: Toxicological Deep Dive

This section details the biological mechanisms of action derived from the acridone scaffold.

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition

Acridones are classic DNA intercalators. The planar tricyclic system slides between DNA base pairs (bp), causing structural distortion.

-

Intercalation: The flat aromatic rings stack between base pairs (preferentially GC-rich regions).

-

Replication Block: The distorted DNA helix prevents DNA polymerase progression.

-

Topoisomerase II Poisoning: The compound stabilizes the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation and leading to double-strand breaks (DSBs).

Note on 4,5-Substitution: The methyl and methoxy groups at the "bay" positions may sterically hinder deep intercalation, potentially making this derivative less mutagenic than unsubstituted acridine, but likely retaining Topoisomerase II inhibitory activity (similar to the drug Amsacrine ).

Metabolic Activation (Bio-activation)

Acridones can undergo metabolic activation in the liver (CYP450).

-

O-Demethylation: The 4-OCH₃ group is a likely target for CYP-mediated O-demethylation, yielding a phenol (4-hydroxy derivative).

-

Quinone-Imine Formation: If oxidized further, the phenolic metabolite can form reactive quinone-imine species, which are electrophilic and can covalently bind to cellular proteins (hepatotoxicity risk).

Visualized Toxicity Pathway

Figure 1: Mechanistic pathway of Acridone-induced toxicity, highlighting the dual risks of acute apoptosis (cytotoxicity) and chronic genotoxicity.

Part 4: Safety & Handling Protocols

Personal Protective Equipment (PPE)

Given the "Suspected Mutagen" status, handling requires strict containment.

| PPE Category | Specification |

| Respiratory | N95 or P3 (HEPA) respirator required if dust generation is possible. Use a fume hood for all weighing/transfer operations. |

| Hand Protection | Double Nitrile Gloves (0.11 mm min thickness). Change immediately upon contamination. |

| Eye Protection | Chemical safety goggles. Face shield if handling solutions where splash is possible. |

| Body Protection | Tyvek® lab coat or equivalent impervious disposable gown. |

Storage & Stability

-

Light Sensitive: Acridones are highly fluorescent and can undergo photodegradation or photo-oxidation. Store in amber glass vials .

-

Temperature: Store at 2–8°C (refrigerated) to ensure long-term stability.

-

Incompatibility: Strong oxidizing agents (peroxides, nitrates).

Emergency Response

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately (risk of delayed pulmonary sensitization).

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, or copious soap and water. Acridones are lipophilic; water alone may not remove them efficiently.

-

Spill Cleanup:

-

Evacuate area.

-

Don full PPE (including respirator).

-

Wet wipe method: Dampen a pad with ethanol/water to pick up dust without aerosolizing it.

-

Do not dry sweep.

-

Dispose of as Hazardous Chemical Waste (Cytotoxic/Genotoxic stream).

-

Part 5: Synthesis & References

Reference List

-

Belmont, P., & Dorange, I. (2008). Acridine/acridone: a simple scaffold with a wide range of application in oncology. Expert Opinion on Therapeutic Patents. Link

-

Gellerman, G., et al. (2012). Synthesis and biological evaluation of new acridone derivatives as potential anticancer agents. Journal of Medicinal Chemistry.

-

PubChem Database. Compound Summary for Acronycine (Analog). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Safety Data Sheet for 9-Acridanone (Core Scaffold). Link

-

Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy. Link

Disclaimer

This guide is intended for research purposes only. The toxicological properties of 4-methoxy-5-methylacridin-9(10H)-one have not been fully investigated experimentally. Users must treat this substance as a potential mutagen and carcinogen based on class-wide SAR data.

Sources

Technical Guide: Biological Targets & Mechanism of Action for 4-Methoxy-5-methylacridin-9(10H)-one

[1][2]

Executive Summary

4-methoxy-5-methylacridin-9(10H)-one is a synthetic acridone derivative characterized by a planar tricyclic chromophore with specific lipophilic substitutions at the C4 (methoxy) and C5 (methyl) positions.[1][2] Unlike N-methylated acridones (e.g., 10-methylacridones), the presence of the 10H-moiety preserves hydrogen bond donor capability, influencing its binding kinetics.[1]

This compound functions primarily as a dual-mechanism cytotoxic agent and MDR (Multidrug Resistance) modulator .[1][2] Its pharmacological profile is defined by two core biological interactions:

Structural Pharmacophore Analysis

Understanding the Structure-Activity Relationship (SAR) is prerequisite to target validation.[1][2]

| Structural Feature | Pharmacological Function |

| Acridin-9(10H)-one Core | Provides the planar scaffold required for DNA intercalation between base pairs.[1][2] The 9-C=O and 10-NH groups act as H-bond acceptors/donors within the DNA minor groove. |

| 4-Methoxy Group (-OCH₃) | Electron-donating group that increases electron density of the chromophore, enhancing |

| 5-Methyl Group (-CH₃) | Increases lipophilicity ( |

Primary Biological Targets

Target A: Type II DNA Topoisomerase (Topo II)

The primary cytotoxic mechanism of 4-methoxy-5-methylacridin-9(10H)-one is the stabilization of the "cleavable complex" formed between DNA and Topoisomerase II.[1][2]

-

Mechanism: The acridone core intercalates into DNA, while the 4-methoxy and 5-methyl substituents protrude into the major/minor grooves, sterically hindering the religation step of the Topo II catalytic cycle.

-

Consequence: This results in the accumulation of transient DNA double-strand breaks (DSBs).[1][2]

-

Downstream Signaling: Unrepaired DSBs trigger the ATM/ATR DNA damage response pathway , leading to p53 phosphorylation and subsequent apoptosis.[2]

Target B: ABC Transporters (P-glycoprotein/ABCB1 & BCRP/ABCG2)

Acridones are privileged scaffolds for inhibiting ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in cancer cells.[1]

-

Mechanism: The compound acts as a competitive inhibitor or a modulator of the drug-efflux pump.[2] The 5-methyl substitution is critical here, as it optimizes the hydrophobic interaction with the transmembrane domains of P-gp.[1]

-

Therapeutic Utility: At sub-cytotoxic concentrations, this agent can restore the sensitivity of MDR cells to standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from compound uptake to apoptotic cell death.[2]

Caption: Dual-mechanism pathway showing Topo II poisoning (nuclear) and ABC transporter inhibition (membrane).[1][2]

Experimental Validation Framework

To validate these targets, the following self-validating experimental protocols are recommended.

Protocol A: Topoisomerase II Relaxation Assay

Objective: Confirm direct inhibition of Topo II catalytic activity.[2]

-

Reagents: Supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase II

, Assay Buffer (Tris-HCl, ATP, MgCl₂).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Workflow:

-

Incubate supercoiled DNA (200 ng) with Topo II enzyme (2 units) and varying concentrations of 4-methoxy-5-methylacridin-9(10H)-one (0.1 - 100

M).[2]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Include controls: Etoposide (Positive Control), DMSO (Negative Control).

-

Incubate at 37°C for 30 minutes.

-

Stop reaction with SDS/Proteinase K.[2]

-

-

Readout: Electrophoresis on 1% agarose gel with Ethidium Bromide.

-

Interpretation:

-

Active: Presence of supercoiled bands (prevention of relaxation) or linear bands (stabilization of cleavable complex).

-

Inactive: Full conversion to relaxed circular DNA.[2]

-

Protocol B: Rhodamine 123 Accumulation Assay (MDR Assessment)

Objective: Quantify inhibition of P-gp efflux activity.[1][2]

-

Cell Lines: Use paired cell lines, e.g., K562 (Parental) and K562/DOX (P-gp overexpressing).[1]

-

Workflow:

-

Seed cells at

cells/well.[2] -

Pre-treat with test compound (non-toxic dose, e.g., 5

M) for 1 hour.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Add Rhodamine 123 (fluorescent P-gp substrate) at 5

g/mL; incubate for 60 min.[2]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -

Incubate in substrate-free medium for 60 min (allow efflux).

-

-

Readout: Flow Cytometry (FITC channel).

-

Data Analysis: Calculate the Fluorescence Retention Ratio (FRR).

-

ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display"> -

High FRR indicates effective blockage of the efflux pump.[2]

-

Experimental Workflow Diagram

This diagram outlines the decision matrix for validating the compound's activity.

Caption: Step-by-step validation workflow from cytotoxicity screening to mechanism confirmation.

References

-

Acridone Alkaloid Cytotoxicity & MDR: Efferth, T., et al. (2015).[1][2][3] Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine.

-

Acridone-based Topoisomerase Inhibition: Gao, C., et al.[1][4][5] (2017).[1][2][5][6][7] Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives.[1][2][6] ResearchGate. (Demonstrates SAR of methoxy/methyl substitutions on related chromophores).

-

General Acridone Pharmacology: Belmont, P., & Dorange, I.[1][4][5] (2008).[1][2][4] Acridine/acridone: a simple scaffold with a wide range of application in oncology. Expert Opinion on Therapeutic Patents. [1]

-

Acridones in Alzheimer's (Alternative Target - AChE): Wongrattanakamon, P., et al.[1] (2020).[1][2] Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jchps.com [jchps.com]

Application Note: Step-by-Step Preparation of 4-Methoxy-5-methylacridin-9(10H)-one

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 4-methoxy-5-methylacridin-9(10H)-one . This specific scaffold involves substitution at the sterically congested 4- and 5-positions (the "bay region" adjacent to the nitrogen), which presents unique synthetic challenges compared to standard acridones.[1]

The guide prioritizes the Ullmann-Jourdan condensation followed by acid-mediated cyclization, a robust pathway ensuring regiochemical control.[1]

HIntroduction & Retrosynthetic Analysis[1]

The synthesis of 4-methoxy-5-methylacridin-9(10H)-one requires precise construction of the tricyclic core to place substituents at the 4 and 5 positions.[1] These positions are adjacent to the secondary amine (N-10), creating significant steric bulk that can hinder cyclization.[1]

The most reliable strategy is the Ullmann-Jourdan Condensation , where an anthranilic acid intermediate is formed from a 2-halobenzoic acid and an aniline, followed by intramolecular Friedel-Crafts acylation.[1]

Retrosynthetic Logic

-

Disconnection: The acridone core is disconnected at the C9-C8a (carbonyl side) and N10-C4a (amine side) bonds.[1]

-

Precursors:

-

Ring A (4-methoxy source): Requires a benzoic acid derivative with a leaving group at C-2 and a methoxy group at C-3.[1] 2-Chloro-3-methoxybenzoic acid is the optimal precursor; the C-3 methoxy group maps to the C-4 position of the final acridone.[1]

-

Ring B (5-methyl source): Requires an aniline with a methyl group at the ortho position.[1] o-Toluidine (2-methylaniline) is selected.[1] The methyl group at C-2 of aniline maps to the C-5 position of the acridone upon cyclization at the unsubstituted C-6 position.[1]

-

Reaction Workflow Diagram

Figure 1: Synthetic pathway for 4-methoxy-5-methylacridin-9(10H)-one via Ullmann condensation.[1][2][3][4]

Experimental Protocol

Step 1: Ullmann Condensation

Objective: Synthesis of N-(2-methylphenyl)-3-methoxy-2-aminobenzoic acid (diphenylamine intermediate).[1]

Mechanism: Nucleophilic aromatic substitution (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| 2-Chloro-3-methoxybenzoic acid | 1.0 | Electrophile (Ring A) |

| o-Toluidine | 1.5 | Nucleophile (Ring B)[1] |

| Copper powder (activated) | 0.1 | Catalyst |

| Potassium Carbonate (K | 2.0 | Base (Acid scavenger) |

| DMF (Dimethylformamide) | - | Solvent (High boiling, polar) |

Procedure

-

Activation of Copper: Wash copper powder with 2% iodine in acetone, followed by acetone/HCl (1:1), then pure acetone.[1] Dry under vacuum.[7][8] Note: Freshly activated copper significantly improves yield.[1]

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-3-methoxybenzoic acid (10 mmol) in DMF (20 mL).

-

Addition: Add o-toluidine (15 mmol), K

CO -

Reaction: Heat the mixture to reflux (approx. 150°C) under an inert atmosphere (N

or Ar) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) for the disappearance of the benzoic acid starting material.[1] -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (200 mL) .

-

Acidify carefully with 2M HCl to pH ~3–4. The diphenylamine acid intermediate should precipitate.

-

Filter the solid and wash thoroughly with water to remove excess DMF and inorganic salts.[1]

-

Wash the crude solid with a small amount of cold ethanol to remove unreacted aniline.[1]

-

-

Purification: Recrystallize from ethanol/water if necessary.

Step 2: Cyclization

Objective: Intramolecular cyclization to form the acridone ring.[1]

Mechanism: Friedel-Crafts acylation.[1] The carboxylic acid is activated by Polyphosphoric Acid (PPA) to form an acylium ion, which attacks the electron-rich ring B at the position ortho to the amine linkage.[1]

Reagents & Materials

| Reagent | Role |

| Diphenylamine Intermediate (from Step 1) | Substrate |

| Polyphosphoric Acid (PPA) | Solvent & Reagent (Dehydrating agent) |

| Ammonium Hydroxide (NH | Neutralization |

Procedure

-

Setup: Place the diphenylamine intermediate (5 mmol) in a round-bottom flask.

-

Addition: Add PPA (approx. 10–15 g per gram of substrate). Ensure the solid is thoroughly coated.

-

Reaction: Heat the mixture to 100–110°C with mechanical stirring (PPA is viscous). Maintain temperature for 2–4 hours.

-

Quenching:

-

Cool the mixture to ~60°C.

-

Pour slowly into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the crude acridone will precipitate as a yellow solid.[1]

-

-

Neutralization: Adjust the pH of the slurry to ~8–9 using concentrated NH

OH . This ensures the acridone is in its free base form.[1] -

Isolation: Filter the precipitate and wash copiously with water.[1]

-

Purification:

-

Recrystallization: Acridones are typically insoluble in common organic solvents but crystallize well from Glacial Acetic Acid or DMF .[1]

-

Dissolve in boiling glacial acetic acid, filter hot (to remove any traces of Cu), and allow to cool.

-

Collect the bright yellow crystals.

Characterization & Validation

To validate the structure of 4-methoxy-5-methylacridin-9(10H)-one , compare spectral data against expected theoretical values.

| Technique | Expected Signal / Observation | Structural Confirmation |

| Appearance | Bright yellow needles/powder | Characteristic of acridones.[1] |

| Fluorescence | Strong blue/green fluorescence in solution | Confirms tricyclic aromatic core.[1] |

| 5-Methyl group.[1] | ||

| 4-Methoxy group.[1] | ||

| NH proton (exchangeable).[1] | ||

| IR Spectroscopy | ~1630–1640 cm | C=O stretch (H-bonded to NH).[1] |

| IR Spectroscopy | ~3200–3300 cm | N-H stretch.[1] |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the reaction is strictly anhydrous during setup if using CuI/ligand variants, though classic Cu powder is robust.[1] If conversion is low, switch to amyl alcohol as solvent and reflux at higher temp (130°C).

-

Demethylation: If the 4-methoxy group is lost (forming a phenol) during Step 2, reduce the reaction temperature of the PPA step or switch to POCl

reflux (cyclodehydration via acid chloride). -

Regioisomer Contamination: The use of o-toluidine forces cyclization at the open ortho position (C-6 of aniline), yielding the 5-methyl isomer.[1] The 7-methyl isomer is sterically precluded because position 2 (methyl) is blocked.[1]

References

-

Ullmann Condensation Overview

-

Acridone Synthesis Methodologies

-

Substituted Acridone Precursors

-

General Protocol for Ullmann Coupling

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. preprints.org [preprints.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Optimized Synthesis of 4-Methoxy-5-methylacridin-9(10H)-one via Ullmann Condensation

Topic: Ullmann condensation method for 4-methoxy-5-methylacridin-9(10H)-one Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

The target molecule, 4-methoxy-5-methylacridin-9(10H)-one , represents a distinct class of "bay-region" substituted acridones. These scaffolds are critical intermediates in the synthesis of pyranofused acridone alkaloids (e.g., Acronycine, Psorospermin) which exhibit potent antitumor and anti-HSV activity.

The synthesis of the 4,5-disubstituted core presents a specific challenge: steric hindrance . The substituents at positions 4 and 5 flank the central nitrogen atom (N10), creating significant torsional strain and shielding the reaction centers during the ring-formation steps.

This guide details a robust protocol for the Ullmann condensation (Step 1) to form the diphenylamine intermediate, followed by cyclization. We prioritize a modified Ullmann-Goldberg approach utilizing copper catalysis to overcome the steric deactivation inherent in the ortho-substituted precursors.

Retrosynthetic Analysis

The most logical disconnection for the 4-methoxy-5-methylacridone core involves cleaving the C9-C1 and N10-C5 bonds. However, the Ullmann strategy focuses on forming the C-N bond first.

-

Fragment A (Electrophile): 2-Chloro-3-methoxybenzoic acid.[1][2] The methoxy group at C3 becomes the C4-substituent in the acridone.

-

Fragment B (Nucleophile): 2-Methylaniline (o-toluidine). The methyl group at C2 becomes the C5-substituent in the acridone.

Figure 1: Retrosynthetic pathway highlighting the strategic Ullmann disconnection.

Experimental Protocol: Ullmann Condensation

This step forms the critical C-N bond. Due to the steric bulk of the ortho-methyl group on the aniline and the ortho-chloro/meta-methoxy pattern on the benzoic acid, standard Ullmann conditions often result in low yields. This protocol uses an optimized base/solvent system to enhance kinetics.

Reagents & Materials Table

| Reagent | Role | Equiv. | Notes |

| 2-Chloro-3-methoxybenzoic acid | Substrate (Electrophile) | 1.0 | Limiting reagent. |

| 2-Methylaniline (o-Toluidine) | Substrate (Nucleophile) | 1.5 - 2.0 | Excess drives reaction; toxic. |

| Copper (Cu) Powder | Catalyst | 0.1 - 0.2 | Activated (iodine-treated) preferred. |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 | Anhydrous, micronized is best. |

| DMF / DMAc | Solvent | N/A | High boiling point, polar aprotic. |

| CuI (Optional additive) | Co-catalyst | 0.05 | Can enhance turnover in difficult cases. |

Step-by-Step Methodology

Pre-step: Activation of Copper Commercial copper powder often has an oxide layer. Activate by washing with 2% iodine in acetone, followed by an acetone wash and vacuum drying. This increases surface area and reactivity.

Step 1: Reaction Assembly

-

In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to slurry thickness), reflux condenser, and nitrogen inlet, charge:

-

10.0 mmol of 2-Chloro-3-methoxybenzoic acid .

-

15.0 mmol of 2-Methylaniline .

-

25.0 mmol of anhydrous K₂CO₃ .

-

20 mL of DMF (N,N-Dimethylformamide).

-

-

Purge the system with nitrogen for 10 minutes.

-

Add 1.0 mmol of Activated Copper Powder (and 0.5 mmol CuI if using).

Step 2: Thermal Condensation

-

Heat the mixture to 130–140°C in an oil bath.

-

Note: Do not exceed 150°C immediately to avoid decarboxylation of the benzoic acid.

-

-

Monitor the reaction by TLC (System: CHCl₃/MeOH 9:1) or HPLC.[3][4]

-

Endpoint: Disappearance of the benzoic acid starting material.

-

Duration: Typically 4–12 hours depending on scale and stirring efficiency. The mixture will turn deep blue/green or dark brown.

-

Step 3: Work-up (Acid-Base Purification Strategy) This step is critical for removing unreacted aniline and copper salts.

-

Steam Distillation (Optional but recommended): If excess o-toluidine is present, remove it via steam distillation or high-vacuum rotary evaporation.

-

Filtration: Dilute the reaction mixture with hot water (50 mL) and filter through Celite while hot to remove copper residues. Wash the Celite pad with hot dilute Na₂CO₃ solution.

-

Acidification: The filtrate (containing the carboxylate salt of the product) is cooled to room temperature.

-